molecular formula C14H15F5N2O B5179693 2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide

2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B5179693
M. Wt: 322.27 g/mol
InChI Key: BCHJNKBCDRGQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as PFB or piperidine-based fluorescent probe. It is a fluorescent molecule that is used to study the biochemical and physiological processes in living cells.

Mechanism of Action

PFB works by binding to biomolecules in living cells and emitting a fluorescent signal when excited by light. This signal can be detected using a fluorescence microscope or other imaging techniques. The intensity of the fluorescence signal is proportional to the amount of PFB bound to the biomolecule of interest.
Biochemical and Physiological Effects
PFB has been shown to have minimal effects on the biochemical and physiological processes in living cells. It does not affect cell viability or alter the function of biomolecules in living cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of PFB is its high sensitivity and specificity for biomolecules in living cells. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, PFB has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are many future directions for the use of PFB in scientific research. One area of interest is the development of new PFB derivatives with improved properties, such as increased solubility and higher fluorescence intensity. Another area of interest is the application of PFB in the study of disease processes, such as cancer and neurodegenerative disorders. Additionally, PFB could be used in the development of new diagnostic and therapeutic tools for these diseases.

Synthesis Methods

The synthesis of PFB involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 1-piperidineethanol in the presence of a base such as triethylamine. This reaction results in the formation of PFB, which is a yellow powder that is soluble in organic solvents.

Scientific Research Applications

PFB is widely used in scientific research as a fluorescent probe to study various cellular processes. It is used to study the transport and localization of proteins, lipids, and other biomolecules in living cells. PFB is also used to study the activity of enzymes and receptors in living cells.

properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F5N2O/c15-9-8(10(16)12(18)13(19)11(9)17)14(22)20-4-7-21-5-2-1-3-6-21/h1-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHJNKBCDRGQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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